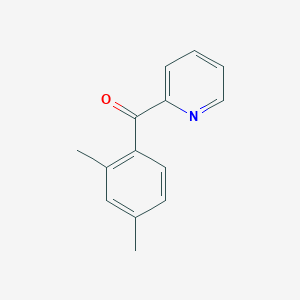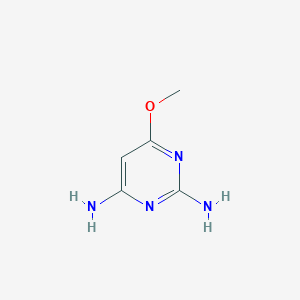
Acide 5-fluorothiophène-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorothiophene-3-carboxylic acid is a compound that is part of the thiophene family, which are sulfur-containing heterocycles. The fluorine atom at the 5-position and the carboxylic acid group at the 3-position are key functional groups that can influence the molecule's reactivity and interaction with other molecules. While the provided papers do not directly discuss 5-fluorothiophene-3-carboxylic acid, they do provide insights into related compounds and their properties, which can be extrapolated to understand the behavior of 5-fluorothiophene-3-carboxylic acid.
Synthesis Analysis
The synthesis of related thiophene derivatives, such as ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, involves the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . This suggests that similar synthetic routes could be employed for the synthesis of 5-fluorothiophene-3-carboxylic acid, with appropriate modifications to introduce the fluorine atom and the carboxylic acid group at the respective positions on the thiophene ring.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can participate in various interactions such as hydrogen bonding and π-π stacking. For instance, in the cocrystals of 5-fluorouracil with thiophene carboxylic acids, carboxylic acid dimers are formed through acid-acid homosynthons, and the structures are stabilized by various interactions including hydrogen bonds and π-π stacking . These findings suggest that 5-fluorothiophene-3-carboxylic acid could also form similar supramolecular architectures due to its carboxylic acid group.
Chemical Reactions Analysis
The reactivity of thiophene derivatives can be influenced by the presence of substituents on the thiophene ring. For example, oligothiophene-based compounds exhibit fluorescence enhancement upon binding with carboxylate anions, which is attributed to intramolecular hydrogen bonding that stabilizes the anion-ionophore adduct . This indicates that 5-fluorothiophene-3-carboxylic acid may also participate in chemical reactions that are facilitated by the presence of the carboxylic acid group, potentially leading to the formation of complexes or affecting its fluorescence properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their substituents. The fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been investigated, revealing novel fluorescence behavior . Additionally, the interaction of 5-fluoroorotic acid with transition metals has been studied, showing different coordination modes and the formation of extensive hydrogen-bonded networks . These studies suggest that 5-fluorothiophene-3-carboxylic acid may also exhibit unique physical and chemical properties, such as fluorescence and the ability to form metal complexes, which could be explored in further research.
Applications De Recherche Scientifique
Synthèse organique
Les acides carboxyliques, y compris l'acide 5-fluorothiophène-3-carboxylique, jouent un rôle crucial dans la synthèse organique . Ils sont impliqués dans diverses réactions organiques, telles que la substitution, l'élimination, l'oxydation et le couplage . Cela les rend précieux dans la synthèse d'une large gamme de composés organiques.
Nanotechnologie
Les acides carboxyliques sont utilisés en nanotechnologie comme modificateurs de surface pour promouvoir la dispersion et l'incorporation de nanoparticules métalliques ou de nanostructures de carbone . Compte tenu de sa structure unique, l'this compound pourrait potentiellement être utilisé dans des applications similaires.
Polymères
Les acides carboxyliques sont utilisés dans la création de polymères synthétiques et naturels . Ils peuvent servir de monomères, d'additifs ou de catalyseurs dans les processus de polymérisation . Les propriétés uniques de l'this compound pourraient potentiellement améliorer les propriétés des polymères résultants.
Champ médical
Bien que des applications médicales spécifiques pour l'this compound ne soient pas facilement disponibles, les acides carboxyliques sont généralement utilisés dans le domaine médical . Ils pourraient être utilisés dans la synthèse de médicaments ou dans le cadre de formulations pharmaceutiques.
Modification de surface
Les acides carboxyliques sont utilisés pour la modification des surfaces de nanostructures telles que les nanotubes de carbone et le graphène . L'this compound, avec sa structure unique, pourrait potentiellement être utilisé dans des applications similaires.
Développement de nouveaux matériaux fonctionnels
Les dérivés de l'acide thiophène-3-carboxylique servent de blocs de construction dans diverses synthèses organiques, en particulier dans le développement de nouveaux matériaux fonctionnels. Compte tenu de la similitude structurelle, l'this compound pourrait potentiellement être utilisé dans des applications similaires.
Propriétés
IUPAC Name |
5-fluorothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYSBJQHFDINTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356036 |
Source


|
| Record name | 5-fluorothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32415-50-2 |
Source


|
| Record name | 5-fluorothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)


![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)






![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)